Ethanedioic acid, bis(4-formyl-2-methoxyphenyl) ester
Description
Ethanedioic acid, bis(4-formyl-2-methoxyphenyl) ester (CAS 141186-15-4) is an oxalic acid derivative with the molecular formula C₁₈H₁₄O₈ and a molecular weight of 358.3 g/mol . Structurally, it consists of two 4-formyl-2-methoxyphenyl groups esterified to the ethanedioic acid backbone.
Properties
IUPAC Name |
bis(4-formyl-2-methoxyphenyl) oxalate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O8/c1-23-15-7-11(9-19)3-5-13(15)25-17(21)18(22)26-14-6-4-12(10-20)8-16(14)24-2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJFTNXRNIIYGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C(=O)OC2=C(C=C(C=C2)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00770130 | |
| Record name | Bis(4-formyl-2-methoxyphenyl) ethanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00770130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141186-15-4 | |
| Record name | Bis(4-formyl-2-methoxyphenyl) ethanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00770130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanedioic acid, bis(4-formyl-2-methoxyphenyl) ester typically involves the esterification of oxalic acid with 4-formyl-2-methoxyphenol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality. Industrial-scale purification methods, including distillation and crystallization, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanedioic acid, bis(4-formyl-2-methoxyphenyl) ester undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Bis(4-carboxy-2-methoxyphenyl) oxalate.
Reduction: Bis(4-hydroxymethyl-2-methoxyphenyl) oxalate.
Substitution: Bis(4-substituted-2-methoxyphenyl) oxalate, where the substituent depends on the nucleophile used.
Scientific Research Applications
Ethanedioic acid, bis(4-formyl-2-methoxyphenyl) ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through esterification and substitution reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ethanedioic acid, bis(4-formyl-2-methoxyphenyl) ester involves its interaction with various molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and analogous ethanedioic acid esters:
Key Observations:
Reactivity : The formyl groups in the target compound enable nucleophilic additions (e.g., Schiff base formation), distinguishing it from alkyl or silyl esters, which are typically inert .
Volatility : The bis(trimethylsilyl) ester (MW 234.4) is highly volatile, making it ideal for GC-MS analysis, whereas the target compound’s aromaticity and higher molecular weight (358.3) suggest lower volatility .
Electron Effects : The methoxy groups in the target compound are electron-donating, enhancing stability and directing electrophilic substitution, whereas chlorinated esters (e.g., 2,4,6-trichlorophenyl) exhibit electron-withdrawing effects, increasing oxidative resistance .
Stability and Reactivity
- Hydrolysis Resistance : The target compound’s aromatic rings and methoxy groups provide steric hindrance, reducing hydrolysis rates compared to aliphatic esters like diethyl oxalate , which hydrolyze readily under acidic conditions .
- Thermal Stability : Chlorinated derivatives (e.g., bis(2,4,6-trichlorophenyl) ethanedioate) exhibit superior thermal stability due to strong C-Cl bonds, whereas the target compound may degrade at high temperatures due to formyl group reactivity .
Biological Activity
Ethanedioic acid, bis(4-formyl-2-methoxyphenyl) ester, also known by its CAS number 141186-15-4, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant properties, antimicrobial effects, and potential therapeutic applications based on diverse research findings.
Chemical Profile
- Molecular Formula : C18H14O8
- Molecular Weight : 358.29 g/mol
- Structural Characteristics : The compound features two methoxy-substituted phenyl groups linked through ethanedioic acid, which plays a crucial role in its biological interactions.
Antioxidant Activity
Antioxidant activity is one of the primary biological activities associated with this compound. Studies have demonstrated that compounds with similar structures exhibit significant free radical scavenging abilities.
Research Findings
- DPPH Radical Scavenging : In studies evaluating the DPPH assay, compounds structurally related to ethanedioic acid showed varying degrees of scavenging activity, indicating potential for use in antioxidant formulations .
- ABTS Assay : The ABTS assay results indicated that certain derivatives exhibited IC50 values in the range of 240–400 µM, suggesting moderate antioxidant potency .
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated against various pathogens.
Case Studies
- Bacterial Strains Tested : The compound has been evaluated against Gram-positive and Gram-negative bacteria. Preliminary results indicate that it possesses moderate inhibitory effects against Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds ranged from 32 to 128 µg/mL, highlighting the potential for further optimization in antimicrobial applications .
Potential Therapeutic Applications
The biological activities of ethanedioic acid derivatives suggest potential therapeutic applications in various fields:
- Cancer Treatment : Some derivatives have shown cytotoxic effects on cancer cell lines with IC50 values indicating significant antiproliferative activity. For instance, similar compounds demonstrated IC50 values as low as 5.1 µM against gastric cancer cells .
- Neuroprotective Effects : Compounds with similar structures have been reported to inhibit enzymes related to neurodegenerative diseases, suggesting that ethanedioic acid derivatives could be explored for neuroprotective therapies .
Summary of Biological Activities
| Activity Type | Measurement Method | Observed Activity |
|---|---|---|
| Antioxidant | DPPH Assay | Moderate scavenging ability |
| ABTS Assay | IC50 values ~240–400 µM | |
| Antimicrobial | MIC Testing | 32–128 µg/mL against bacteria |
| Cytotoxicity | Cancer Cell Lines | IC50 ~5.1 µM |
| Neuroprotection | Enzyme Inhibition | Potential inhibition of neurodegeneration-related enzymes |
Q & A
Q. What are the recommended synthetic routes for preparing ethanedioic acid, bis(4-formyl-2-methoxyphenyl) ester?
The ester can be synthesized via acid-catalyzed esterification using oxalyl chloride or dicyclohexylcarbodiimide (DCC) as coupling agents. For example, oxalic acid derivatives often react with phenolic alcohols under anhydrous conditions in dichloromethane (DCM) or tetrahydrofuran (THF). The reaction typically requires stoichiometric ratios of the diacid and substituted phenol, with catalytic pyridine to absorb HCl byproducts. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) is critical to remove unreacted monomers .
Q. Which spectroscopic techniques are most effective for structural characterization?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming the ester linkage and substituent positions. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1750 cm⁻¹) and aromatic C-O stretches (~1250 cm⁻¹). Mass spectrometry (MS), particularly High-Resolution MS (HRMS), validates molecular weight and fragmentation patterns. For example, related oxalate esters like bis(trimethylsilyl) derivatives have been analyzed via GC-MS to confirm silylation efficiency .
Q. How should researchers handle and store this compound to prevent degradation?
Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Avoid moisture, as ester bonds may hydrolyze. Stability studies on analogous esters (e.g., dimethyl oxalate) indicate decomposition above 40°C, necessitating refrigeration .
Advanced Research Questions
Q. How can conflicting thermal stability data for ethanedioic acid esters be resolved during experimental design?
Discrepancies in parameters like boiling point (Tboil) or critical temperature (Tc) often arise from measurement techniques. For instance, dimethyl oxalate exhibits Tboil values ranging from 437.4 K to 437.7 K depending on the method (e.g., static vs. dynamic measurements). To resolve contradictions, use complementary methods like differential scanning calorimetry (DSC) for phase transitions and thermogravimetric analysis (TGA) for decomposition profiles. Cross-validate with computational models (e.g., COSMO-RS) to predict thermodynamic behavior .
Q. What strategies enhance solubility of this ester in aqueous systems for biological assays?
Derivatization (e.g., silylation or PEGylation) or nanoformulation (liposomes, micelles) can improve hydrophilicity. For example, bis(trimethylsilyl) oxalate esters show increased solubility in polar aprotic solvents. Alternatively, use co-solvents like dimethyl sulfoxide (DMSO) or cyclodextrin inclusion complexes. Solubility parameters (Hansen solubility parameters) should guide solvent selection .
Q. How can researchers optimize reaction yields when synthesizing this ester under green chemistry principles?
Replace traditional coupling agents (e.g., DCC) with enzymatic catalysts (lipases) or microwave-assisted synthesis to reduce waste. For example, microwave irradiation reduces reaction times from hours to minutes for oxalate esters. Solvent-free conditions or bio-based solvents (e.g., limonene) align with green chemistry metrics. Monitor reaction progress via in-situ FTIR or Raman spectroscopy .
Methodological Considerations
- Contradiction Analysis : Compare experimental data with computational predictions (e.g., Gaussian for bond dissociation energies) to identify outliers. For thermal data, reconcile discrepancies by standardizing measurement protocols (e.g., ASTM E537 for DSC) .
- Experimental Design : Use factorial design (e.g., Taguchi method) to optimize synthesis parameters (temperature, catalyst loading). For toxicity studies, prioritize in vitro models (e.g., HepG2 cells) before in vivo testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
